molecular formula C21H18BrNOS B4028962 N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4028962
M. Wt: 412.3 g/mol
InChI Key: MOSJXBHCRZQZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C15H14BrNO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a phenylsulfanyl group attached to an acetamide backbone. It is utilized in various scientific research fields due to its distinctive chemical properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNOS/c1-15-12-13-19(18(22)14-15)23-21(24)20(16-8-4-2-5-9-16)25-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJXBHCRZQZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-bromo-4-methylaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction Reactions: The acetamide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylsulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of bromine.

    N-(2-bromo-4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide: Contains a piperazine ring and a sulfonyl group.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its combination of a bromine atom, a methyl group, and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.